molecular formula C11H14O2 B11720482 3-Hydroxy-3-methyl-1-phenylbutan-1-one

3-Hydroxy-3-methyl-1-phenylbutan-1-one

Cat. No.: B11720482
M. Wt: 178.23 g/mol
InChI Key: JRIXZVRUSPMVBG-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-1-phenylbutan-1-one is an organic compound with the molecular formula C11H14O2. It is characterized by the presence of both hydroxyl and ketone functional groups, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-3-methyl-1-phenylbutan-1-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with acetone, followed by a reduction step. The reaction typically requires a base such as sodium hydroxide to facilitate the condensation, and a reducing agent like sodium borohydride to convert the intermediate product into the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-3-methyl-1-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-phenylbutan-2-one: Similar structure but with a different position of the hydroxyl group.

    3-Hydroxy-2-methyl-1-phenylbutan-1-one: Similar structure with a different position of the methyl group.

    3-Hydroxy-3-methyl-4-phenylbutan-2-one: Similar structure with an additional phenyl group.

Uniqueness

3-Hydroxy-3-methyl-1-phenylbutan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-hydroxy-3-methyl-1-phenylbutan-1-one

InChI

InChI=1S/C11H14O2/c1-11(2,13)8-10(12)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3

InChI Key

JRIXZVRUSPMVBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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